molecular formula C12H8ClN3O3 B093338 n-(2-Chloropyridin-3-yl)-2-nitrobenzamide CAS No. 1028-86-0

n-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Cat. No. B093338
CAS RN: 1028-86-0
M. Wt: 277.66 g/mol
InChI Key: JZEBEDCRJXPXIC-UHFFFAOYSA-N
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Description

The compound “n-(2-Chloropyridin-3-yl)-2-nitrobenzamide” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “n-(2-Chloropyridin-3-yl)-2-nitrobenzamide” are not available, substituted pyridines can be synthesized via various methods. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Anti-Fibrosis Activity

Compounds with similar structures, such as 2-(Pyridin-2-yl) Pyrimidine derivatives, have been studied for their anti-fibrosis activity . They were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, indicating potential anti-fibrotic effects .

Medicinal Chemistry

Heterocyclic compounds like “n-(2-Chloropyridin-3-yl)-2-nitrobenzamide” have a wide range of uses in medicinal chemistry . They are known to exhibit diverse types of biological and pharmaceutical activities .

Dye-stuff and Sanitizers

Heterocyclic compounds are also used in the production of dyestuff and sanitizers . They can provide color to materials or kill microorganisms, respectively .

Corrosion Inhibitors and Antioxidants

These compounds are used as corrosion inhibitors and antioxidants . As corrosion inhibitors, they protect metal surfaces from corrosion. As antioxidants, they prevent oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms .

properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-11-9(5-3-7-14-11)15-12(17)8-4-1-2-6-10(8)16(18)19/h1-7H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEBEDCRJXPXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145518
Record name N-(2-Chloro-3-pyridyl)-o-nitrobenzamide
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Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Chloropyridin-3-yl)-2-nitrobenzamide

CAS RN

1028-86-0
Record name N-(2-Chloro-3-pyridinyl)-2-nitrobenzamide
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Record name N-(2-Chloro-3-pyridyl)-o-nitrobenzamide
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Record name N-(2-Chloro-3-pyridyl)-o-nitrobenzamide
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Record name N-(2-chloro-3-pyridyl)-o-nitrobenzamide
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Synthesis routes and methods I

Procedure details

A mixture of 3-amino-2-chloropyridine (3.85 g, 29.95 mmol) and 2-nitrobenzoyl chloride (5.56 g, 29.95 mmol) in pyridine (50 mL) was stirred at 0° C. for 1 h and then at room temperature overnight. Water was added and the precipitate formed was collected by filtration and dried to give N-(2-chloropyridin-3-yl)-2-nitrobenzamide as a white solid (8.52 g, crude yield: >100%).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-nitrobenzoylchloride (7.2 g) in 100 ml toluene was added dropwise to a stirring solution of 2-chloro-3-amino-pyridine (10.0 g) in 100 ml toluene. After the entire amount was added, the mixture was heated to 80° C. for 120 min. After the reaction mixture was cooled down and the resulting 2-nitro-N-(2-chloro-pyridin-3-yl)-benzamide was isolated by filtration. Yield 10.0 g, mp 158-161° C.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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